Hsp90 Inhibition in Fluconazole-Resistant Candida albicans: Moderate Potency with a Defined EC50
In a cell‑based fluorescence assay designed to identify inhibitors of Hsp90 that reverse fluconazole resistance in Candida albicans, 2‑[(Z)‑phenylmethylidene]‑4,9‑dihydro‑1H‑carbazol‑1(3H)‑one (as BDBM68338) gave an EC50 of 8.31 × 10⁴ nM (83.1 µM) [1]. This places the compound in a moderate‑potency category within the screening set. For context, the most potent hits in the same assay achieved sub‑micromolar EC50 values (e.g., BDBM68336 = 771 nM; BDBM39433 = 2,590 nM), while numerous other library members were inactive (EC50 > 150,000 nM) [1]. The compound's activity is therefore not the highest in the series, but it is clearly distinguishable from inactive analogs and warrants consideration for optimization campaigns where moderate starting potency is acceptable.
| Evidence Dimension | Hsp90 inhibition in fluconazole-resistant C. albicans (EC50, nM) |
|---|---|
| Target Compound Data | 83,100 nM (8.31E+4 nM) |
| Comparator Or Baseline | BDBM68336: 771 nM; BDBM39433: 2,590 nM; BDBM64925: >150,000 nM (inactive) |
| Quantified Difference | ~108‑fold less potent than best hit; >1.8‑fold more active than inactive threshold |
| Conditions | Broad Institute Project ID 2037; fluorescence cell‑based Hsp90 inhibition assay; C. albicans reporter strain; PubChem AID 434935 |
Why This Matters
A quantified EC50 value against a therapeutically relevant target (fungal Hsp90) allows procurement decisions based on documented potency rather than unverified claims of 'antifungal activity'.
- [1] BindingDB entries BDBM68338, BDBM68336, BDBM39433, BDBM64925. PubChem BioAssay AID 434935 (Broad Institute: Reversing Antifungal Drug Resistance Project ID 2037). View Source
